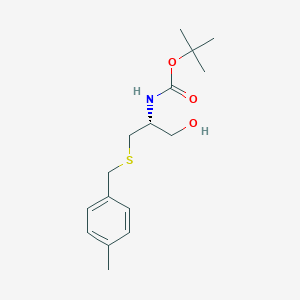

Boc-S-4-methylbenzyl-L-cysteinol

Description

Significance in Advanced Organic Synthesis and Medicinal Chemistry Research

In the realm of advanced organic synthesis, Boc-S-4-methylbenzyl-L-cysteinol serves as a versatile intermediate. The Boc group provides a temporary shield for the amino functionality, allowing chemists to perform reactions on other parts of the molecule without unintended interference. This protecting group is favored for its stability under a range of reaction conditions and its straightforward removal when no longer needed. The 4-methylbenzyl group attached to the sulfur atom offers a stable and reliable means of protecting the thiol group of the cysteine derivative. This is crucial in multi-step syntheses where the reactive thiol could otherwise lead to undesired side reactions.

The applications of this compound extend significantly into medicinal chemistry, where it is instrumental in the development of new therapeutic agents. chemimpex.com Its structural framework is incorporated into the design of novel pharmaceuticals, particularly in the creation of peptidomimetics—molecules that mimic the structure and function of peptides. These peptidomimetics are often designed to interact with specific biological targets, such as enzymes or receptors, with high affinity and selectivity. The chirality of the L-cysteinol backbone is of paramount importance, as the biological activity of many drugs is highly dependent on their three-dimensional arrangement.

Furthermore, this compound is a valuable precursor for the synthesis of various biologically active molecules. Its derivatives have been explored for their potential as antioxidants and in the study of oxidative stress-related diseases. The ability to modify the core structure of this compound allows for the systematic investigation of structure-activity relationships, a key process in drug discovery that aims to optimize the therapeutic properties of a lead compound. nih.gov

Overview of L-Cysteine and Amino Alcohol Derivatives as Chiral Building Blocks

L-cysteine, a naturally occurring amino acid, and its derivatives are fundamental chiral building blocks in asymmetric synthesis. ecampus.com Chirality, or "handedness," is a critical property in molecular biology, as enantiomers (non-superimposable mirror images) of a molecule can exhibit vastly different biological effects. The inherent chirality of L-cysteine, derived from its L-configuration, provides a readily available source of stereochemical information for the synthesis of enantiomerically pure compounds. nih.gov

Amino alcohols, which are derived from amino acids by the reduction of their carboxylic acid group, are another important class of chiral building blocks. taylorandfrancis.com These compounds contain both an amino and a hydroxyl group, offering multiple points for chemical modification. acs.org Their utility in asymmetric synthesis is well-established, where they can act as chiral auxiliaries, guiding the stereochemical outcome of a reaction, or as key structural components of the final target molecule. acs.org The synthesis of amino alcohol derivatives is an active area of research, with various methods being developed to create a diverse range of structures. gaylordchemical.comnih.gov

The combination of the L-cysteine scaffold and the amino alcohol functionality in this compound results in a powerful synthetic tool. It provides a stereochemically defined platform upon which complex molecular architectures can be constructed, making it a valuable asset in the synthesis of pharmaceuticals and other biologically active compounds. nih.gov

| Property | Value |

| IUPAC Name | tert-butyl (R)-(1-((4-methylbenzyl)thio)-3-hydroxypropan-2-yl)carbamate |

| Molecular Formula | C16H25NO3S |

| Molecular Weight | 311.44 g/mol |

| CAS Number | 159452-96-3 |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2R)-1-hydroxy-3-[(4-methylphenyl)methylsulfanyl]propan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3S/c1-12-5-7-13(8-6-12)10-21-11-14(9-18)17-15(19)20-16(2,3)4/h5-8,14,18H,9-11H2,1-4H3,(H,17,19)/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZZBJMHSOZAQBJ-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSCC(CO)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CSC[C@@H](CO)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701121052 | |

| Record name | 1,1-Dimethylethyl N-[(1R)-1-(hydroxymethyl)-2-[[(4-methylphenyl)methyl]thio]ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701121052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233495-05-0 | |

| Record name | 1,1-Dimethylethyl N-[(1R)-1-(hydroxymethyl)-2-[[(4-methylphenyl)methyl]thio]ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233495-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(1R)-1-(hydroxymethyl)-2-[[(4-methylphenyl)methyl]thio]ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701121052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications in Peptide Chemistry Research

Role as a Building Block in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide research and production, allowing for the efficient, stepwise construction of peptide chains on a solid resin support. Boc-S-4-methylbenzyl-L-cysteinol serves as a fundamental building block within the Boc/Bzl protection strategy of SPPS. peptide.com

The primary function of this compound is to enable the controlled incorporation of cysteine residues into a growing peptide sequence. chemimpex.com The thiol group of cysteine is highly reactive and plays a critical role in the formation of disulfide bonds, which are often essential for the structural integrity and biological activity of peptides. lifetein.comnih.gov During SPPS, this reactive thiol must be protected to prevent unwanted side reactions. The 4-methylbenzyl (Meb) group acts as a stable thiol protecting group. nih.gov It is resistant to the moderately acidic conditions (e.g., trifluoroacetic acid - TFA) used to remove the temporary Nα-Boc protecting group in each cycle of the synthesis, ensuring the thiol remains protected until its strategic removal is desired. peptide.com

| Protecting Group Strategy | Nα-Protection | Side-Chain Protection (e.g., for Cys) | Deprotection Condition for Nα | Deprotection Condition for Side-Chain |

| Boc/Bzl | Boc | Benzyl-based (e.g., 4-methylbenzyl) | Moderate Acid (e.g., TFA) | Strong Acid (e.g., HF) |

| Fmoc/tBu | Fmoc | tBu or Trt-based | Base (e.g., Piperidine) | Acid (e.g., TFA) |

This table provides a simplified comparison of the two major protecting group strategies used in SPPS.

The use of this compound is instrumental in the rational design and synthesis of peptides with sophisticated three-dimensional structures. chemimpex.com By incorporating protected cysteine residues at specific positions within the peptide chain, researchers can direct the formation of precise disulfide bridges. This capability is crucial for constructing peptides with defined secondary structures and for creating multi-loop cyclic peptides that can mimic the complex architecture of natural proteins. chemimpex.com

Strategies for Disulfide Bond Formation and Cyclic Peptide Synthesis

The formation of disulfide bonds is a key step in stabilizing the tertiary structure of many peptides and is a common strategy for creating cyclic peptides. lifetein.comnih.gov

The S-4-methylbenzyl protecting group is typically removed during the final cleavage step, where the peptide is released from the solid support using a very strong acid like hydrogen fluoride (B91410) (HF). peptide.combeilstein-journals.org Once the Meb group is cleaved, the resulting free thiol groups on the cysteine residues can be oxidized to form a disulfide bond. This oxidation is often achieved through methods like air oxidation in a basic or neutral aqueous solution. lifetein.com To favor the formation of intramolecular disulfide bonds for cyclization, the reaction is performed under high dilution to minimize the formation of intermolecular dimers and oligomers. nih.gov This strategy is widely employed to generate cyclic peptides, which often exhibit enhanced stability and biological activity compared to their linear counterparts. chemimpex.comlifetein.com

Development of Peptide Conjugates in Research Contexts

In research settings, this compound is a valuable tool for developing peptide conjugates. chemimpex.com The cysteine residue, with its unique thiol side chain, provides a specific site for chemical modification. After the peptide is synthesized and the Meb protecting group is removed, the free thiol can be selectively targeted for the attachment of various molecules.

This process, known as bioconjugation, allows researchers to attach probes like fluorescent dyes for imaging studies, or molecules like biotin (B1667282) for affinity purification. chemimpex.comnih.gov For instance, a biotin tag can be attached to a peptide, which then allows the peptide-conjugate to be purified from a complex mixture using avidin-coated resin. nih.gov This site-specific modification is crucial for a wide range of applications in chemical biology and drug development, enabling the creation of peptides with tailored functions and properties. chemimpex.com

Utility As a Chiral Auxiliary and Building Block in Broader Organic Synthesis

Asymmetric Synthesis of Diverse Molecular Scaffolds

The inherent chirality of Boc-S-4-methylbenzyl-L-cysteinol allows it to be employed as a chiral auxiliary, a temporary component of a molecule that directs the stereochemical course of a reaction. One notable application is in the synthesis of valuable chiral scaffolds through transformations of derivatives like cysteine-derived oxazolidinones. digitellinc.com These auxiliaries can be instrumental in a range of highly selective asymmetric transformations.

Research has demonstrated that products bound to a cysteine-derived chiral auxiliary can be converted into a variety of carboxylic acid derivatives under mild conditions. digitellinc.com This is achieved through a process known as N-to-S acyl transfer, followed by in-situ trapping of the resulting thioester. digitellinc.com These thioester intermediates are particularly useful as they can undergo further transformations, such as palladium-mediated reactions, to afford a diverse array of highly valuable chiral scaffolds. digitellinc.com Examples of such scaffolds include:

Cyclic ketones

Tetrahydropyrones

Dihydroquinolinones

This methodology provides a powerful platform for the construction of complex cyclic systems with a high degree of stereocontrol, which are common motifs in biologically active molecules.

Preparation of Highly Functionalized Chiral Molecules

Beyond its role as a transient chiral director, this compound also serves as a chiral building block, where its core structure is incorporated into the final product. This is particularly evident in the synthesis of highly functionalized chiral molecules, such as unnatural amino acids and their derivatives.

For instance, the thioester products derived from the aforementioned N-to-S acyl transfer can be utilized in peptide coupling reactions to synthesize noncanonical β-hydroxy and D-amino acids. digitellinc.com This approach allows for the introduction of unique structural and functional diversity into peptides, which is of significant interest in drug discovery and chemical biology.

Furthermore, the amino alcohol functionality within this compound itself is a key synthon for the preparation of other valuable chiral molecules. The synthesis of β-amino alcohols, for example, is a cornerstone of modern organic synthesis due to their prevalence in pharmaceuticals and natural products. While various methods exist for their preparation, the use of chiral precursors like this compound ensures the stereochemical integrity of the final product.

Stereochemical Control in Derivatization and Ring-Opening Reactions

The stereogenic center in this compound and its derivatives plays a crucial role in controlling the stereochemical outcome of reactions at nearby functional groups. This is particularly important in derivatization and ring-opening reactions, where the creation of new stereocenters is often a key objective.

Derivatization Reactions:

In derivatization reactions, the chiral environment provided by the this compound moiety can influence the facial selectivity of an approaching reagent. For example, the acylation or alkylation of the hydroxyl group can proceed with high diastereoselectivity due to the steric hindrance imposed by the bulky Boc and S-4-methylbenzyl groups, which direct the incoming electrophile to the less hindered face. This principle is fundamental in chiral auxiliary-based synthesis, allowing for the predictable construction of specific stereoisomers.

Ring-Opening Reactions:

The asymmetric ring-opening of epoxides is a powerful method for the synthesis of 1,2-amino alcohols. Chiral amino alcohol derivatives can act as internal nucleophiles or be converted into chiral ligands that catalyze the enantioselective ring-opening of meso or racemic epoxides. The inherent chirality of this compound makes it a suitable precursor for such applications.

For example, the amino group, after deprotection, can be used to open an epoxide ring intramolecularly, with the stereochemistry of the starting amino alcohol dictating the stereochemistry of the newly formed hydroxyl and amino-bearing stereocenters. Alternatively, it can be incorporated into a catalyst that promotes the enantioselective addition of a nucleophile to an epoxide.

The following table provides a hypothetical representation of the diastereoselectivity that could be achieved in a nucleophilic addition to a derivative of this compound, illustrating the concept of stereochemical control.

| Reactant | Reaction Type | Major Diastereomer | Diastereomeric Ratio (d.r.) |

| This compound derivative | Aldol Addition | syn | >95:5 |

| This compound derivative | Alkylation | anti | >90:10 |

| Epoxide + Amine derived from this compound | Ring-Opening | (R,R) | >98:2 |

This table is illustrative and the actual diastereomeric ratios would be dependent on specific reaction conditions and substrates.

Role in Preclinical Drug Discovery and Medicinal Chemistry Research

Design and Synthesis of Novel Pharmaceutical Agents

As a foundational component in synthetic chemistry, Boc-S-4-methylbenzyl-L-cysteinol facilitates the construction of a wide array of molecules with therapeutic potential. chemimpex.com Its stable, protected form is crucial for its incorporation into larger, more complex structures. chemimpex.com

This compound is extensively used as a building block in the synthesis of bioactive peptides and small molecules. chemimpex.com The Boc group protects the amino functionality, while the 4-methylbenzyl group protects the thiol side chain of the cysteine residue. This dual protection allows for its seamless integration into peptide chains via solid-phase peptide synthesis (SPPS) or solution-phase methods. chemimpex.com Once the desired sequence is assembled, the protecting groups can be removed to reveal the final, active molecule. peptide.com

The incorporation of the S-4-methylbenzyl-L-cysteine moiety is particularly valuable in designing peptidomimetics and small molecules intended to interact with specific biological targets. Researchers utilize this building block to create novel compounds for screening against various diseases, including cancer and infectious diseases. chemimpex.comchemimpex.com The presence of the cysteine residue allows for the formation of disulfide bonds, which can be used to create cyclic peptides that often exhibit enhanced stability and biological activity compared to their linear counterparts. chemimpex.com

In the realm of rational drug design, this compound serves as a key starting material for creating analogs of known bioactive compounds. By systematically modifying the structure of a lead compound, medicinal chemists can explore structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. The unique structure of this reagent makes it a valuable component in the design of novel pharmaceuticals aimed at specific biological pathways. chemimpex.com

The synthesis of various peptide-based therapeutics is a prime example of its application. chemimpex.com For instance, short α-/β-mixed peptides have been synthesized using Boc-protected amino acids to explore new enzyme inhibitors. nih.gov This approach allows for the creation of a library of related compounds that can be tested to identify candidates with improved therapeutic profiles.

Preclinical Investigation of Biological Activities

Following synthesis, the novel compounds derived from this compound are subjected to rigorous preclinical testing to evaluate their biological effects in various research models.

Derivatives of this compound are investigated for their potential as targeted therapeutics, particularly in oncology. chemimpex.comchemimpex.com The ability to incorporate this protected cysteine derivative into peptides and small molecules allows for the development of agents that can specifically interact with targets involved in cancer progression. chemimpex.com For example, research into covalent inhibitors often targets cysteine residues on proteins of interest. nih.gov The development of bi-specific aptamers that deliver costimulatory ligands to tumor cells represents an innovative approach to enhance anti-tumor immunity, showcasing the importance of targeted delivery in cancer therapy. nih.gov

In the context of infectious diseases, peptide-based therapeutics synthesized using this building block are also under investigation. chemimpex.com The goal is to create agents that can selectively inhibit microbial targets without harming the host.

The cysteine moiety is inherently linked to antioxidant activity due to the redox potential of its thiol group. Consequently, derivatives of this compound are often explored for their potential antioxidant properties. chemimpex.com Research has shown that cysteine derivatives can exhibit antioxidant effects, which may contribute to cellular protection against oxidative stress. nih.gov For example, studies on S-Carboxymethyl-L-cysteine (CMC) and its metabolite, S-carboxymethyl-L-cysteine sulfoxide (B87167) (CMCO), have demonstrated their ability to protect against oxidative damage and mitigate the effects of pro-inflammatory stimuli in cell models. nih.gov Similarly, the antioxidant properties of salicylate (B1505791) derivatives have been investigated as a potential mechanism for their anti-inflammatory activity. nih.gov

| Research Area | Focus of Investigation | Key Findings in Research Models |

| Antioxidant Studies | Evaluation of the ability of cysteine derivatives to combat oxidative stress. | Cysteine derivatives can protect cells from oxidative damage in vitro. The combination with other compounds, like Sm-clusters, can synergistically enhance antioxidant efficacy. nih.gov |

| Anti-inflammatory Research | Assessment of the potential of related compounds to mitigate inflammatory responses. | S-carboxymethyl-L-cysteine sulfoxide (CMCO) has shown the ability to mitigate the effects of pro-inflammatory stimuli in human alveolar and bronchial epithelial cells. nih.gov |

Bioconjugation Strategies for Research Probes and Preclinical Therapeutic Development

Bioconjugation, the process of linking a biomolecule to another molecule, is a critical tool in modern biomedical research. This compound derivatives play a role in these strategies. chemimpex.comchemimpex.com After deprotection of the thiol group, the resulting cysteine-containing molecule can be attached to other molecules, such as fluorescent dyes, affinity tags, or drug delivery systems. chemimpex.com

Advanced Research on Boc S 4 Methylbenzyl L Cysteinol Derivatives and Analogues

Synthesis of Modified Cysteinol Analogues and Their Chemical Evaluation

The synthesis of modified cysteinol analogues is a focal point of research, aiming to create compounds with enhanced therapeutic properties. One notable approach involves the reaction of L-cysteine with p-toluenesulfonyl chloride to produce 2-{[(4-methylphenyl)sulfonyl]amino}-3-sulfanylpropanoic acid. nih.gov This derivative can then undergo further modifications, such as acetylation and amidation, to yield a variety of functionalized analogues. nih.gov The purpose of these modifications is often to introduce new pharmacophores that can enhance the biological activity of the parent molecule. nih.gov

The chemical evaluation of these synthesized analogues is critical to understanding their potential applications. For instance, studies have shown that certain cysteine-based p-toluenesulfonamide (B41071) derivatives exhibit significant in vitro antibacterial and antifungal activities. nih.gov Molecular docking studies have also been employed to predict the binding affinities of these compounds to biological targets, providing insights into their mechanisms of action. nih.govresearchgate.net

Table 1: Synthesis and Evaluation of Modified Cysteinol Analogues

| Derivative | Modification | Key Findings |

| 2-{[(4-methylphenyl)sulfonyl]amino}-3-sulfanylpropanoic acid | Reaction of L-cysteine with p-toluenesulfonyl chloride. nih.gov | Showed a better binding affinity to E. coli DNA gyrase B than penicillin in silico. nih.gov |

| N-acetylated sulfamoyl carboxylic acid | Acetylation of the p-toluenesulfonamide derivative. nih.gov | Exhibited excellent in vitro antibacterial and the best antifungal activities among the synthesized compounds. nih.gov |

| Cysteine-based decafluorobiphenyl (B1670000) derivatives | Bioconjugation with decafluorobiphenyl. | Predicted to be potential topoisomerase II α and COX-2 inhibitors. researchgate.net |

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Structure-activity relationship (SAR) studies are fundamental to optimizing the biological activity of lead compounds. For functionalized Boc-S-4-methylbenzyl-L-cysteinol derivatives, SAR analyses help in identifying the key structural features responsible for their therapeutic effects. nih.gov By systematically altering different parts of the molecule, researchers can deduce how changes in structure affect biological potency.

For example, in the development of HIV inhibitors, modifications to a cinnamic acid fragment attached to a core structure revealed that saturation of a double bond could maintain or even enhance antiviral activity. nih.gov Similarly, replacing a phenyl ring with various heterocycles led to a range of activities, providing valuable data for further rational drug design. nih.gov These studies are often supported by 3D quantitative SAR (3D-QSAR) models, which can predict the activity of novel derivatives and guide the synthesis of more potent compounds. nih.gov

Table 2: SAR Findings for Functionalized Derivatives

| Structural Modification | Impact on Activity | Reference Compound |

| Saturation of cinnamate (B1238496) double bond | Maintained equivalent anti-HIV activity. nih.gov | Betulinic acid derivative 4 |

| Replacement of phenyl ring with heterocycles | Resulted in a range of anti-HIV EC50 values from 0.022 to 0.15 µM. nih.gov | Betulinic acid derivative 4 |

| Integration of piperazine (B1678402) and 3,4-(methylenedioxy)cinnamic acid | Increased anti-HIV activity by three-fold compared to the parent compound. nih.gov | Bevirimat |

Innovation in Protecting Group Chemistry for Cysteine and Cysteinol Scaffolds

Protecting group chemistry is a cornerstone of peptide and protein synthesis, with a particular focus on the unique reactivity of the cysteine thiol group. ucl.ac.uk The development of new and more efficient protecting groups is an ongoing area of research, driven by the need for controlled and regioselective disulfide bond formation in complex peptides. ucl.ac.ukchemistryviews.org

Traditionally, protecting groups like S-tert-butyl (StBu) and S-2,6-dimethoxybenzyl (S-DMP) have been used, but they have drawbacks such as difficult removal or incompatibility with solid-phase peptide synthesis (SPPS). chemistryviews.org Recent innovations have introduced new disulfide-based protecting groups like sec-isoamyl mercaptan (SIT) and 2-methyloxolane-3-thiol (MOT). chemistryviews.orgnih.gov These groups are based on secondary thiols with a β-methyl substituent, which provides a balance of stability during synthesis and ease of removal with reducing agents like 1,4-dithiothreitol (DTT). chemistryviews.org The SIT group, in particular, has shown excellent performance in SPPS. chemistryviews.org

Another area of innovation is the development of orthogonal protecting group strategies. ucl.ac.ukmdpi.com This approach uses a combination of protecting groups that can be removed under different conditions, allowing for the sequential and controlled formation of multiple disulfide bonds. ucl.ac.uk For instance, the use of trityl (Trt), acetamidomethyl (Acm), and S-tert-butyl (tBu) groups in combination allows for selective deprotection and oxidation to form the desired cystine pattern. mdpi.com The diphenylmethyl (Dpm) group has also been proposed as a promising protecting group due to its intermediate acid lability, fitting well within the orthogonal protection schemes used in both Fmoc and Boc chemistries. nih.gov

Table 3: Innovative Protecting Groups for Cysteine/Cysteinol

| Protecting Group | Key Features | Deprotection Conditions |

| sec-isoamyl mercaptan (SIT) | Disulfide-based, secondary thiol with β-methyl substituent. chemistryviews.org | Mild reduction with 1,4-dithiothreitol (DTT). chemistryviews.org |

| 2-methyloxolane-3-thiol (MOT) | Disulfide-based, secondary thiol with β-methyl substituent. chemistryviews.org | Mild reduction with 1,4-dithiothreitol (DTT). chemistryviews.org |

| diphenylmethyl (Dpm) | Intermediate acid lability. nih.gov | Removable with high concentrations of TFA. nih.gov |

| Trityl (Trt) | Acid-labile. bachem.com | Mildly acidic conditions (e.g., TFA), often with scavengers. bachem.com |

| Acetamidomethyl (Acm) | Stable to both acid and base. bachem.com | Removed by mercury(II) or iodine. bachem.com |

Enzymatic and Biochemical Research Perspectives

Investigation of Enzyme Interactions in Synthetic or Metabolic Pathways (e.g., C-S Lyases)

There is a notable absence of specific studies investigating the direct interaction of Boc-S-4-methylbenzyl-L-cysteinol with carbon-sulfur (C-S) lyases. C-S lyases are a class of enzymes that catalyze the cleavage of C-S bonds in various sulfur-containing compounds. In metabolic pathways, these enzymes are crucial for the degradation of cysteine conjugates.

Theoretically, the bulky tert-butyloxycarbonyl (Boc) protecting group on the amine and the 4-methylbenzyl group on the sulfur atom of this compound would likely render it a poor substrate for most C-S lyases. These enzymes typically have specific substrate binding pockets, and the significant steric hindrance presented by these protecting groups could prevent proper orientation and binding for catalysis.

Future research could involve designing experiments to screen various C-S lyases for any potential, albeit likely inefficient, activity with this compound. Such studies would be crucial to determine if this compound can be metabolized through enzymatic pathways that target cysteine derivatives.

Biosynthetic and Degradative Studies of Cysteine-Related Compounds

Currently, there are no documented biosynthetic pathways that lead to the formation of this compound in biological systems. This compound is a synthetic molecule, created for specific applications in organic chemistry, particularly in the assembly of complex peptides where the protection of the cysteine functionality is required.

Similarly, specific degradative studies of this compound are not available in the scientific literature. Understanding the metabolic fate of this compound would be essential if it were to be considered for any in vivo applications. Research in this area would need to investigate its stability in biological matrices and identify any potential metabolites formed through enzymatic or non-enzymatic degradation. The primary points of potential metabolic attack would be the Boc group, the S-(4-methylbenzyl) bond, and the primary alcohol.

Characterization of Oxidoreductases and Thiol-Modifying Enzymes in Research Systems

The potential of this compound as a tool for characterizing oxidoreductases and thiol-modifying enzymes has not been explored in published research. The protected thiol group in this compound would prevent its direct interaction with enzymes that act on free thiols, such as thiol oxidases or disulfide reductases.

However, after the removal of the S-(4-methylbenzyl) protecting group to yield the free thiol of Boc-L-cysteinol, the resulting molecule could theoretically be used to study the activity of certain thiol-modifying enzymes. The presence of the Boc group might still influence enzyme binding and activity, providing a unique probe to understand the structural and electronic requirements of enzyme active sites.

Further research is required to explore these possibilities and to determine if this compound or its deprotected derivatives could serve as useful substrates or inhibitors for the characterization of these important enzyme classes.

Analytical Methodologies for Research Characterization

Spectroscopic Analysis in Structural Elucidation of Complex Intermediates and Products

Spectroscopic methods are indispensable for elucidating the molecular structure of synthetic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the connectivity of atoms, molecular weight, and the presence of specific functional groups.

Detailed Research Findings:

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of Boc-S-4-methylbenzyl-L-cysteinol.

¹H-NMR spectra provide information on the chemical environment of protons. For this compound, characteristic signals are expected for the nine equivalent protons of the tert-butyloxycarbonyl (Boc) protecting group, appearing as a singlet in the upfield region. The aromatic protons of the 4-methylbenzyl group typically appear as two doublets in the aromatic region, while the benzylic methylene (B1212753) protons and the methyl protons of this group also give distinct signals. The protons of the cysteinol backbone (CH and CH₂) and the NH proton will show characteristic multiplets and coupling patterns.

¹³C-NMR spectra reveal the carbon framework. Key signals include those for the carbonyl and quaternary carbons of the Boc group, the aromatic and methyl carbons of the 4-methylbenzyl group, and the carbons of the cysteinol core. mdpi.comresearchgate.net The chemical shifts are sensitive to the local electronic environment, confirming the presence of each structural component. mdpi.com

Mass Spectrometry (MS) is used to determine the molecular weight and can offer structural clues through fragmentation analysis. For this compound (Molecular Formula: C₁₆H₂₅NO₃S, Molecular Weight: 311.44), electrospray ionization (ESI) would typically show a protonated molecular ion [M+H]⁺ at m/z 312.4. Fragmentation patterns in cysteine derivatives often involve cleavage of bonds adjacent to the sulfur atom or loss of parts of the amino acid backbone, such as the loss of the COOH group (or CH₂OH in this case). nih.gov The fragmentation of the benzyl (B1604629) group can also produce characteristic ions. researchgate.net

Infrared (IR) spectroscopy identifies the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the N-H and O-H stretching, C=O stretching of the carbamate (B1207046) group, C-O stretching, and aromatic C-H and C=C stretching.

Table 1: Representative Spectroscopic Data for the Structural Characterization of this compound

| Technique | Expected Key Signals / Observations | Purpose |

| ¹H-NMR | Singlet (~1.4 ppm, 9H, Boc); Multiplets (cysteinol backbone); Doublets (aromatic protons); Singlet (benzyl CH₃); Singlet/Multiplet (benzyl CH₂) | Confirms proton framework and connectivity |

| ¹³C-NMR | ~28 ppm (Boc CH₃); ~80 ppm (Boc C); ~155 ppm (Boc C=O); Signals for aromatic, benzylic, and cysteinol carbons | Verifies carbon skeleton |

| Mass Spec (ESI-MS) | [M+H]⁺ at m/z ~312.4; [M+Na]⁺ at m/z ~334.4 | Determines molecular weight and confirms identity |

| FTIR | ~3300-3400 cm⁻¹ (N-H, O-H stretch); ~1690 cm⁻¹ (C=O stretch); C-H, C-S, C-O stretches | Identifies key functional groups |

Chromatographic Techniques for Purity Assessment and Isolation in Research Syntheses

Chromatographic methods are vital for separating the target compound from unreacted starting materials, by-products, and other impurities, thereby allowing for its isolation and the assessment of its chemical purity.

Detailed Research Findings:

High-Performance Liquid Chromatography (HPLC) is the predominant technique for determining the purity of Boc-protected amino acid derivatives. rsc.org Reversed-phase HPLC (RP-HPLC) is commonly employed, where the compound is separated on a nonpolar stationary phase (e.g., C8 or C18 silica) using a polar mobile phase. A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. windows.net Purity is determined by integrating the area of the product peak and expressing it as a percentage of the total area of all observed peaks at a specific detection wavelength (e.g., 220 nm). Commercial suppliers often report purity levels of ≥98% as determined by HPLC. chemimpex.com

Thin-Layer Chromatography (TLC) is a rapid, qualitative technique used to monitor the progress of a reaction and to determine appropriate conditions for larger-scale column chromatography. For amino acid derivatives, silica (B1680970) gel plates are commonly used. The separation is achieved by developing the plate in a sealed chamber with a suitable mobile phase. A common mobile phase for separating amino acids and their derivatives is a mixture of butanol, acetic acid, and water. researchgate.net After development, the spots are visualized, typically using a non-specific stain like potassium permanganate (B83412) or by viewing under UV light if the compound is UV-active, as is the case for this compound due to its aromatic ring.

Table 2: Common Chromatographic Methods for this compound

| Technique | Stationary Phase | Typical Mobile Phase System | Purpose |

| HPLC | Reversed-Phase (C8 or C18) | Acetonitrile/Water or Methanol/Water, often with 0.1% TFA | Quantitative purity assessment |

| TLC | Silica Gel | Butanol/Acetic Acid/Water; Ethyl Acetate/Hexane | Reaction monitoring, preliminary separation tests |

| Column Chromatography | Silica Gel | Gradient of Ethyl Acetate in Hexane | Preparative isolation and purification |

Advanced Methods for Stereochemical Assignment and Enantiomeric Purity Determination

For chiral molecules like this compound, which is derived from the natural L-amino acid, it is crucial to confirm the stereochemical configuration and to determine the enantiomeric purity (or enantiomeric excess, ee). wikipedia.org

Detailed Research Findings:

Optical rotation is a classical method for characterizing chiral compounds. A solution of a pure enantiomer will rotate the plane of polarized light in a specific direction. The measurement for this compound is reported as [α]D²⁰ = -18 ± 3º (c=1 in MeOH), indicating that it is levorotatory under these conditions. While this confirms the sample is optically active, it is not sufficient on its own to determine the enantiomeric purity with high accuracy. nih.gov

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the gold standard for determining enantiomeric purity. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation. tandfonline.com For protected amino acids and amino alcohols, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic antibiotic-based CSPs (e.g., teicoplanin or ristocetin (B1679390) A) have proven effective. tandfonline.comsigmaaldrich.commst.edu The two enantiomers (L and D forms) will exhibit different retention times, allowing for their quantification. The enantiomeric excess (ee) can be calculated from the integrated peak areas of the two enantiomers. Methods are often sensitive enough to detect undesired isomers at levels of 0.1% or lower. rsc.org

Other advanced methods for determining the ee of amino alcohols include derivatization with a chiral agent to form diastereomers that can be separated by standard HPLC, or the use of chiral recognition agents in spectroscopic techniques like NMR or fluorescence spectroscopy. nih.govnih.govresearchgate.net

Table 3: Advanced Analytical Methods for Stereochemical Characterization

| Technique | Principle | Key Information Provided |

| Optical Rotation | Measurement of the rotation of plane-polarized light by a chiral sample. | Confirms optical activity; provides a characteristic physical constant. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leading to separation. | Quantitative determination of enantiomeric excess (ee); separation of enantiomers. tandfonline.com |

| Chiral Derivatization | Reaction with a chiral agent to form diastereomers separable by standard chromatography (e.g., HPLC, GC). | Indirect measurement of enantiomeric purity. nih.gov |

Future Directions and Emerging Research Avenues

Integration with Computational Chemistry and Molecular Modeling in Design Research

The integration of computational chemistry and molecular modeling is set to revolutionize how derivatives of Boc-S-4-methylbenzyl-L-cysteinol are designed and optimized. While direct computational studies on this specific compound are not yet widespread, the methodologies applied to similar β-amino alcohol frameworks provide a clear roadmap for future research. nih.gov

Molecular modeling techniques, such as Density Functional Theory (DFT), can be employed to optimize the geometries of novel compounds derived from the cysteinol scaffold and to calculate key molecular descriptors. nih.gov In one study focused on designing new antimalarial agents based on β-amino alcohol triazoles, researchers used DFT to generate descriptors that were then used to build a predictive model for biological activity. nih.gov This approach led to the design of hypothetical compounds with significantly enhanced potency. nih.gov

Applying this to this compound, researchers could computationally screen virtual libraries of derivatives for desired properties. By modifying the core structure—for instance, by replacing the 4-methylbenzyl group or by elaborating the alcohol moiety—and then calculating properties like binding affinity to a specific protein target, ionization potential, or solvation energy, the most promising candidates can be identified for synthesis. nih.gov This in-silico screening dramatically reduces the time and cost associated with traditional trial-and-error synthesis and testing.

Table 1: Potential Applications of Computational Modeling for this compound Derivatives

| Computational Method | Application in Design Research | Predicted Outcome |

| Density Functional Theory (DFT) | Calculation of electronic structure, molecular orbitals, and reaction energetics. | Prediction of reactivity, stability, and spectroscopic properties of new derivatives. |

| Molecular Docking | Simulation of the binding of a ligand (cysteinol derivative) to the active site of a target protein (e.g., an enzyme). | Estimation of binding affinity (pIC₅₀) and identification of key binding interactions. |

| Molecular Dynamics (MD) Simulation | Simulation of the movement and interaction of the compound within a biological environment (e.g., a cell membrane or solvent). | Assessment of conformational stability, flexibility, and interactions over time. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of statistical models that correlate chemical structure with biological activity. | Prediction of the biological activity of unsynthesized compounds based on their structure. |

This computational-first approach enables a more rational and targeted design of novel therapeutics, catalysts, and probes based on the versatile this compound scaffold.

Development of Sustainable and Scalable Synthesis Approaches for Chiral Amino Alcohol Derivatives

The synthesis of enantiomerically pure chiral amino alcohols is a cornerstone of pharmaceutical manufacturing. acs.org However, traditional chemical routes often involve multiple protection/deprotection steps, harsh reagents, and costly metal catalysts, creating significant economic and environmental challenges. nih.govnih.gov The future of synthesizing derivatives like this compound lies in the adoption of sustainable and scalable technologies such as biocatalysis and continuous-flow chemistry.

Biocatalysis, which uses enzymes or whole-cell systems, offers exceptional selectivity under mild conditions. rsc.org Engineered amine dehydrogenases (AmDHs) have shown great promise for the asymmetric synthesis of chiral amino alcohols from α-hydroxy ketones, achieving high conversions and excellent enantioselectivity (>99% ee). frontiersin.orgnih.gov This biocatalytic route is highly attractive as it often eliminates the need for protecting groups and operates in aqueous media, reducing waste. nih.gov Researchers have successfully improved the activity and substrate scope of these enzymes through directed evolution, expanding the toolbox for creating a wide variety of chiral amino alcohols. frontiersin.org

Continuous-flow chemistry provides another avenue for scalable and safer synthesis. nih.gov By performing reactions in microreactors, issues of heat transfer, mixing, and handling of hazardous intermediates are better controlled. Flow processes have been developed for the asymmetric synthesis of chiral β-amino alcohols, enabling stable and scalable runs with real-time monitoring. nih.gov Combining biocatalysis with flow systems, as demonstrated in the synthesis of a chiral amino-triol using a cascade of transketolase and transaminase enzymes, represents a particularly powerful and sustainable manufacturing strategy. nih.gov

Table 2: Comparison of Synthesis Strategies for Chiral Amino Alcohols

| Synthesis Strategy | Advantages | Challenges | Relevance to this compound |

| Classical Chemical Synthesis | Well-established, versatile for many functional groups. | Multi-step, high waste, harsh conditions, use of stoichiometric chiral auxiliaries. nih.gov | Current primary method, but with significant opportunity for process improvement. |

| Biocatalysis (e.g., Amine Dehydrogenase) | High stereo- and regioselectivity, mild reaction conditions, environmentally benign, reduced waste. nih.govrsc.org | Enzyme stability, limited substrate scope (can be improved by engineering). frontiersin.org | Future potential for direct, asymmetric synthesis of the core amino alcohol structure from a corresponding hydroxy ketone precursor. frontiersin.org |

| Continuous-Flow Chemistry | Enhanced safety and control, easy scalability, potential for automation and real-time monitoring. nih.govnih.gov | Initial setup cost, potential for clogging with solid byproducts. | Ideal for optimizing and scaling up a validated synthesis route, improving efficiency and consistency. |

| Radical C–H Amination | Accesses compounds from abundant alcohol starting materials, avoids pre-functionalized substrates. nih.govresearchgate.net | Controlling regio- and enantioselectivity can be challenging. nih.gov | An emerging, atom-economical method to directly install the amine group onto an alcohol backbone. |

Adopting these green chemistry principles will be crucial for the cost-effective and environmentally responsible production of this compound and the next generation of pharmaceuticals derived from it.

Applications in Advanced Chemical Biology Tools and Probes

The unique structure of this compound makes it an ideal scaffold for the development of advanced chemical biology tools, particularly activity-based probes (ABPs). ABPs are powerful reagents designed to covalently bind to the active form of specific enzymes, allowing for the direct profiling of their activity in complex biological systems like cell lysates or even living organisms. researchgate.netnih.gov

The core of this potential lies in the protected cysteine residue. After deprotection of the Boc (amine) and, crucially, the S-4-methylbenzyl (thiol) groups, the resulting cysteinol can be elaborated into a highly specific probe. The free thiol of the cysteine is nucleophilic and can be targeted by specific classes of enzymes, most notably cysteine proteases, which are involved in numerous diseases, including cancer and inflammatory disorders. nih.gov

The design of an ABP based on this scaffold would involve three key components:

A Recognition Element: A peptide sequence or other moiety that directs the probe to a specific enzyme or enzyme family. The cysteinol itself can be part of this recognition element.

A Reactive Group (Warhead): An electrophile that covalently reacts with a nucleophilic residue (like the active site cysteine) in the target enzyme.

A Reporter Tag: A fluorescent molecule (fluorophore) or an affinity tag (like biotin) that allows for the visualization and/or isolation of the enzyme-probe complex. researchgate.net

By modifying the deprotected cysteinol backbone with these components, researchers can create a suite of ABPs to study enzyme function in real-time. researchgate.net For example, attaching a fluorophore would allow for imaging the location and activity of a target protease within a cell. This approach provides invaluable insights into biological pathways and can accelerate drug discovery by helping to identify and validate new therapeutic targets. chemrxiv.org The versatility of the this compound starting material makes it a prime candidate for building the next generation of these sophisticated chemical probes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Boc-S-4-methylbenzyl-L-cysteinol, and how can its purity be validated experimentally?

- Methodological Answer : The synthesis typically involves introducing the Boc (tert-butoxycarbonyl) protecting group to the amine of L-cysteinol, followed by S-alkylation with 4-methylbenzyl bromide. Key steps include:

- Protection : Use Boc-anhydride in a basic solvent (e.g., THF or DCM) to protect the amine group .

- Alkylation : React the thiol group of cysteinol with 4-methylbenzyl bromide under inert conditions, monitored by TLC or HPLC .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization to isolate the product. Validate purity via:

- HPLC (≥95% purity, using a C18 column and UV detection at 254 nm) .

- NMR (confirm absence of unreacted starting materials; e.g., singlet for Boc-group protons at ~1.4 ppm) .

Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the Boc group (1.4 ppm, 9H), 4-methylbenzyl moiety (aromatic protons at ~7.2 ppm, methyl at 2.3 ppm), and cysteinol backbone (NH at ~5.0 ppm, -CH2-S- at ~2.8–3.5 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 342.18 (C16H24NO3S) .

- IR Spectroscopy : Detect characteristic Boc carbonyl stretch (~1680–1720 cm⁻¹) and S-C absorption (~600–700 cm⁻¹) .

Q. What are common impurities encountered during synthesis, and how are they resolved?

- Methodological Answer :

- Byproducts : Unreacted 4-methylbenzyl bromide (detected via GC-MS) or deprotected amine (identified by ninhydrin test).

- Resolution : Optimize reaction stoichiometry (1:1.2 molar ratio of cysteinol to alkylating agent) and use scavengers (e.g., DTT to prevent disulfide formation). Employ orthogonal purification (e.g., ion-exchange chromatography for charged impurities) .

Advanced Research Questions

Q. How can researchers address reproducibility challenges in synthesizing this compound across different laboratories?

- Methodological Answer :

- Standardized Protocols : Document inert atmosphere conditions (argon/nitrogen), exact solvent volumes, and temperature gradients.

- Inter-lab Validation : Share detailed supplemental materials (e.g., NMR raw data, HPLC chromatograms) to enable replication .

- Statistical Analysis : Use coefficient of variation (CV) to assess batch-to-batch variability in yield/purity .

Q. How should contradictory spectroscopic data (e.g., unexpected NMR shifts) be investigated?

- Methodological Answer :

- Hypothesis Testing : Rule out solvent effects (e.g., DMSO vs. CDCl3), tautomerism, or trace metal contamination.

- Advanced Techniques :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .

- X-ray Crystallography : Resolve absolute configuration if chiral centers are ambiguous .

- Peer Review : Submit raw data to collaborative platforms for independent verification .

Q. What experimental design considerations are critical for studying the biological activity of this compound derivatives?

- Methodological Answer :

- Dose-Response Studies : Use a logarithmic concentration range (1 nM–100 µM) to determine IC50/EC50 values.

- Controls : Include negative (vehicle) and positive controls (e.g., known protease inhibitors if studying enzyme inhibition).

- Triangulation : Combine biochemical assays (e.g., fluorescence-based activity assays), cellular models, and molecular docking simulations to validate mechanisms .

- Ethical Compliance : For in vivo studies, adhere to protocols for ethical review and participant consent (e.g., IRB approval) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.